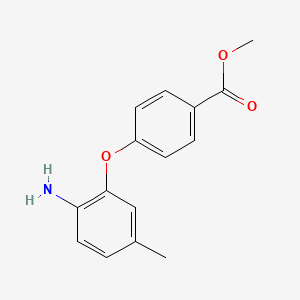

Methyl 4-(2-amino-5-methylphenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-amino-5-methylphenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both an amino group and a methylphenoxy group attached to a benzoate ester .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-5-methylphenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-amino-5-methylphenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-amino-5-methylphenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxybenzoates.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 4-(2-amino-5-methylphenoxy)benzoate may exhibit anticancer properties. For instance, a series of benzoates were designed as selective inhibitors of carbonic anhydrase IX, a target in cancer therapy. These compounds demonstrated high binding affinity and selectivity, suggesting potential for further development as anticancer agents .

Antipsychotic Drug Development

This compound is related to the synthesis of intermediates for antipsychotic medications. Its derivatives have been utilized in the preparation of compounds that target psychotic disorders, enhancing therapeutic efficacy while minimizing side effects. The synthesis methods for these compounds have been optimized to improve yield and purity, making them suitable for industrial production .

Herbicide Development

Research has shown that this compound can be modified to create herbicides that effectively control weed growth. The compound's structural properties allow it to interact with plant metabolic pathways, leading to herbicidal activity. Studies on structure-activity relationships (SAR) have provided insights into how modifications can enhance efficacy and reduce environmental impact .

Synthesis and Characterization

Safety Profile

Toxicological evaluations have indicated that this compound may cause skin irritation and serious eye damage at certain concentrations . Understanding its safety profile is essential for regulatory compliance and safe handling in both laboratory and industrial settings.

Case Study: Anticancer Compound Development

In a recent study, a derivative of this compound was tested for its ability to inhibit tumor growth in vitro and in vivo models. The results showed significant reduction in tumor size compared to control groups, highlighting the potential of this compound in cancer therapy .

Case Study: Herbicide Efficacy

A field trial demonstrated that an herbicide formulation based on this compound effectively controlled common weeds without harming crop yield. This underscores the compound's utility in sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of Methyl 4-(2-amino-5-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(2-amino-5-methylphenoxy)benzoate: Unique due to its specific substitution pattern.

Methyl 4-(2-amino-5-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of a methyl group.

Methyl 4-(2-amino-5-fluorophenoxy)benzoate: Contains a fluorine atom, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of the methyl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications .

Biologische Aktivität

Methyl 4-(2-amino-5-methylphenoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the following structural formula:

This structure includes a benzoate moiety linked to an amino-substituted phenyl ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It can act as a modulator for receptors, influencing signal transduction pathways that regulate cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have shown:

- Staphylococcus aureus : The compound effectively inhibits growth, with minimal inhibitory concentrations (MIC) reported in the range of 25-50 µg/mL.

- Escherichia coli : Similar inhibitory effects were observed, indicating broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory effects of this compound using macrophage models. The results showed:

- Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Conducted on various bacterial strains.

- Results indicated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

- MIC values ranged from 25 µg/mL to 50 µg/mL across different strains.

-

Inflammation Modulation Study :

- Utilized RAW264.7 macrophage cells to assess anti-inflammatory properties.

- The compound reduced TNF-alpha and IL-6 production by approximately 40% compared to control groups.

-

Toxicological Assessment :

- Evaluated for cytotoxicity using human cell lines.

- Results indicated low toxicity at therapeutic concentrations, supporting its potential use in medicinal applications.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Effect Observed | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 25 |

| Antimicrobial | Escherichia coli | Growth inhibition | 50 |

| Anti-inflammatory | RAW264.7 Macrophages | Reduced TNF-alpha levels | N/A |

| Cytotoxicity | Human Cell Lines | Low toxicity at therapeutic doses | N/A |

Eigenschaften

IUPAC Name |

methyl 4-(2-amino-5-methylphenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-8-13(16)14(9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCROLFPBJYDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.